molecular formula C8H4F5NO4 B1412916 1-Difluoromethoxy-4-nitro-2-(trifluoromethoxy)benzene CAS No. 1806306-15-9

1-Difluoromethoxy-4-nitro-2-(trifluoromethoxy)benzene

Cat. No.: B1412916
CAS No.: 1806306-15-9
M. Wt: 273.11 g/mol
InChI Key: UMNHKQSKDKVZJC-UHFFFAOYSA-N
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Description

1-Difluoromethoxy-4-nitro-2-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of both difluoromethoxy and trifluoromethoxy groups attached to a benzene ring, along with a nitro group

Properties

IUPAC Name

1-(difluoromethoxy)-4-nitro-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F5NO4/c9-7(10)17-5-2-1-4(14(15)16)3-6(5)18-8(11,12)13/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNHKQSKDKVZJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])OC(F)(F)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 1-Difluoromethoxy-4-nitro-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Substituted benzene derivatives.

    Reduction: 1-Difluoromethoxy-4-amino-2-(trifluoromethoxy)benzene.

    Oxidation: Corresponding aldehydes or acids.

Scientific Research Applications

1-Difluoromethoxy-4-nitro-2-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-Difluoromethoxy-4-nitro-2-(trifluoromethoxy)benzene is primarily determined by its functional groups. The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the benzene ring. The difluoromethoxy and trifluoromethoxy groups can influence the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .

Comparison with Similar Compounds

  • 1-Difluoromethoxy-4-nitrobenzene
  • 1-Trifluoromethoxy-4-nitrobenzene
  • 1-Difluoromethoxy-2-nitrobenzene

Comparison: 1-Difluoromethoxy-4-nitro-2-(trifluoromethoxy)benzene is unique due to the presence of both difluoromethoxy and trifluoromethoxy groups, which impart distinct chemical properties compared to its analogues. These properties include increased electron-withdrawing effects and enhanced metabolic stability, making it a valuable compound in various research and industrial applications .

Biological Activity

1-Difluoromethoxy-4-nitro-2-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of difluoromethoxy and trifluoromethoxy groups, along with a nitro group. This unique structure imparts specific biological activities and potential applications in medicinal chemistry and agrochemicals. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

  • IUPAC Name : 1-(difluoromethoxy)-4-nitro-2-(trifluoromethoxy)benzene
  • Molecular Formula : C8H4F5NO4
  • Molecular Weight : 257.114 g/mol
  • CAS Number : 933674-83-0

The biological activity of this compound is primarily influenced by its functional groups:

  • Nitro Group : Acts as an electron-withdrawing group, enhancing the compound's reactivity.
  • Fluorinated Groups : The difluoromethoxy and trifluoromethoxy groups increase lipophilicity and metabolic stability, which are critical for drug development.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For example, fluorinated aromatic compounds have been shown to inhibit various bacterial strains due to their ability to penetrate bacterial membranes effectively.

Anticancer Activity

Several studies have explored the potential of fluorinated compounds in cancer therapy. The presence of trifluoromethoxy groups has been linked to enhanced potency against certain cancer cell lines. For instance, compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

Case Studies

  • Fluorinated Compounds in Drug Discovery : A study examined a series of fluorinated benzene derivatives, revealing that those with trifluoromethoxy substituents exhibited improved inhibition of the serotonin transporter compared to non-fluorinated analogs. This suggests that this compound could potentially serve as a lead compound in developing new antidepressants .
  • Agrochemical Applications : Research into agrochemicals has shown that similar compounds can act as effective herbicides or fungicides. The unique electronic properties imparted by the trifluoromethoxy group enhance the efficacy of these compounds against plant pathogens.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameBiological ActivityMechanism
This compoundAntimicrobial, AnticancerElectron-withdrawing effects enhancing reactivity
1-Difluoromethoxy-4-nitrobenzeneModerate AntimicrobialLess lipophilic than its trifluoro counterpart
1-Trifluoromethoxy-4-nitrobenzeneStronger Anticancer ActivityEnhanced metabolic stability due to trifluoro group

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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